![molecular formula C17H16O3 B3078792 (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one CAS No. 105473-08-3](/img/structure/B3078792.png)
(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one, also known as curcumin, is a naturally occurring polyphenolic compound found in the rhizome of turmeric (Curcuma longa). It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, curcumin has gained significant attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties . The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity .
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . These techniques help in understanding the molecular structure of the compound .
Crystal Structure Analysis
The molecular structure of the compound has been elucidated using single-crystal X-ray diffraction technique . This helps in understanding the crystal system of the compound .
Density Functional Theory (DFT) Studies
The compound has been studied using DFT and the results obtained from the DFT analysis show good agreement with experimental data . This helps in understanding the molecular geometry and vibrational frequencies of the compound .
Non-linear Optical (NLO) Properties
The compound has been investigated for its non-linear optical (NLO) properties . This makes it a potential candidate for optical applications .
Thermal Stability
The thermal stability of the compound has been evaluated using thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) . This helps in understanding the stability of the compound under different temperature conditions .
Electronic Properties
The compound has been studied for its electronic properties. The HOMO-LUMO energy gap has been calculated both experimentally and theoretically . This helps in understanding the chemical reactivity of the compound .
Potential for New Bioactivities
properties
IUPAC Name |
(E)-1,3-bis(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-12H,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIVOHFLDWPRC-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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